molecular formula C6H14N4O2 B556069 D-Arginine CAS No. 157-06-2

D-Arginine

Cat. No. B556069
CAS RN: 157-06-2
M. Wt: 174.2 g/mol
InChI Key: ODKSFYDXXFIFQN-SCSAIBSYSA-N
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Description

D-Arginine is the D-isomer of arginine, an α-amino acid used in the biosynthesis of proteins . It is an inactive form of L-arginine . D-Arginine is a semi-essential amino acid that maintains cell death in the central nervous system (CNS) . It may possess neuroprotective actions against glucocorticoids induced neurotoxicity in the CNS .


Synthesis Analysis

Arginine biosynthesis in humans involves several metabolic pathways . In yeast, the NAGK domain composition and effects of DUF619 domain deletion have been studied . D-arginine attenuates increased arginase expression, oxidative stress, endothelial dysfunction, and advanced glycation endproducts formation induced by methylgloxyl and high glucose .


Molecular Structure Analysis

D-Arginine has a molecular formula of C6H14N4O2 . It has a molecular weight of 174.201 Da . It contains α-amino group and α-carboxylic group and a side chain with 3- carbon aliphatic chain having guanidino group .


Chemical Reactions Analysis

D-Arginine derivatives have been used in research for their potential in disease immunotherapy . They have been reacted with various cross-linkers including azide to construct a library of self-assembled supramolecular nanovehicles .


Physical And Chemical Properties Analysis

D-Arginine has a density of 1.5±0.1 g/cm3 . Its boiling point is 367.6±52.0 °C at 760 mmHg . It has a molar refractivity of 40.7±0.5 cm3 .

Mechanism of Action

Target of Action

D-Arginine, a D-α-amino acid, is the D-isomer of arginine . It primarily targets the Creatine kinase M-type in humans . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens.

Mode of Action

It’s known that arginine-rich peptides can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions . This interaction can mediate the formation of two salt bridges simultaneously; favored interaction partners include the negative charges of phosphate and the O6 and N7 atoms of guanine .

Biochemical Pathways

D-Arginine is involved in several biochemical pathways. It plays a role in the synthesis of creatine, a molecule that helps provide energy to all cells in the body, particularly muscle cells . It also participates in the arginine degradation pathway, which is critical for controlling immune cell function . Furthermore, D-Arginine may function as part of a cooperative strategy in microbial communities to protect non-producing members from competing bacteria .

Pharmacokinetics (ADME Properties)

It’s known that the adme properties of biopharmaceuticals like d-arginine are impacted by their physicochemical characteristics . Given their relatively large size and their hydrophilic nature, their absorption, distribution, metabolism, and excretion properties are different in many aspects compared to small drugs .

Result of Action

The molecular and cellular effects of D-Arginine’s action are diverse. It’s known that arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Moreover, D-Arginine may induce nucleolar stress, leading to a generalized accumulation of orphan ribosomal proteins, which is toxic in cells and drives accelerated aging in mice .

Action Environment

The action, efficacy, and stability of D-Arginine can be influenced by various environmental factors. For instance, the availability and identity of L-amino acids in the environment would affect the final composition and amount of D-amino acids . Furthermore, bacterial secretion of D-Arginine has been found to control environmental microbial biodiversity .

Safety and Hazards

D-Arginine can cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Arginine metabolism has been identified as a critical pathway for controlling immune cell function . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

properties

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKSFYDXXFIFQN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61155-84-8
Record name Poly-D-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61155-84-8
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DSSTOX Substance ID

DTXSID40883354
Record name D-Arginine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arginine
Source Human Metabolome Database (HMDB)
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Product Name

D-Arginine

CAS RN

157-06-2
Record name D-Arginine
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Record name D-Arginine
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Record name D-arginine
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Record name D-Arginine
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Record name D-Arginine
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Record name (-)-D-arginine hydrate
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Record name ARGININE, D-
Source FDA Global Substance Registration System (GSRS)
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Record name D-Arginine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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